8-nitroquinolin-2(3H)-one
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Overview
Description
8-Nitroquinolin-2(3H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 8th position and a keto group at the 2nd position of the quinoline ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinolin-2(3H)-one typically involves the nitration of quinoline derivatives. One common method includes the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, which are then separated by distillation and sublimation. The 8-nitro derivative is further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like tin powder and hydrochloric acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Reduction: 8-aminoquinolin-2(3H)-one.
Substitution: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Scientific Research Applications
8-Nitroquinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-nitroquinolin-2(3H)-one involves its interaction with specific molecular targets. For instance, as a copper chelator, it binds to copper ions, thereby regulating copper homeostasis in biological systems. This interaction can prevent the aggregation of amyloid proteins, which is a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
8-Aminoquinoline: A derivative with an amino group at the 8th position, known for its use in antimalarial drugs.
Quinoline: The parent compound, a heterocyclic aromatic organic compound with diverse applications.
Isoquinoline: An analog with the nitrogen atom in position 2, used in the synthesis of various pharmaceuticals.
Uniqueness: 8-Nitroquinolin-2(3H)-one is unique due to its specific nitro and keto functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a copper chelator and its potential therapeutic applications in neurodegenerative diseases set it apart from other quinoline derivatives.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-4H,5H2 |
InChI Key |
XTEPTIMAPAHMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=C(C2=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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